molecular formula C19H18N4O3 B2570681 4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797261-00-7

4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2570681
CAS RN: 1797261-00-7
M. Wt: 350.378
InChI Key: DOGJKIUIJNTOBN-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of derivatives and reactions involving similar chemical structures to "4-cyclopropyl-3-(furan-2-yl)-1-(2-(indolin-1-yl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one" has been a subject of interest in heterocyclic chemistry. For instance, Arsen'eva and Arsen'ev (2008, 2009) explored the synthesis of derivatives of new condensed systems involving 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, demonstrating reactions that form condensed 2-amino-4H-pyrans and spirocyclic 2-amino-4H-pyrans through interactions with arylidenemalononitriles and 3-(dicyanomethylene)indolin-2-ones, respectively. This research provides insights into the potential chemical behavior and synthesis pathways of compounds with structures related to the query compound (Arsen'eva & Arsen'ev, 2008) (Arsen'eva & Arsen'ev, 2009).

Aerobic Dearomative Reactions

Zhang et al. (2016) highlighted the visible-light-induced aerobic dearomative reaction of indole derivatives to synthesize oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one. This study showcases the potential for innovative synthetic approaches in creating diverse scaffolds from indole derivatives, which may be applicable to the synthesis and functionalization of compounds similar to the query compound (Zhang et al., 2016).

Crystal Structure and DFT Studies

Sun et al. (2021) conducted a study on the synthesis, crystal structure, vibrational properties, and DFT studies of a compound closely related in structure to the query, providing insights into the molecular and crystal structure, stability, and electronic properties through computational methods. This research could inform the understanding of similar compounds' structural and electronic characteristics (Sun et al., 2021).

Photophysical Properties

Kumar et al. (2015) explored the synthesis and photophysical properties of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, revealing their potential utility as metal ion sensors. This indicates the possible applications of similar structures in sensing and material science, particularly in detecting specific ions through colorimetric or luminescent changes (Kumar et al., 2015).

properties

IUPAC Name

4-cyclopropyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(furan-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(21-10-9-13-4-1-2-5-15(13)21)12-22-19(25)23(14-7-8-14)18(20-22)16-6-3-11-26-16/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJKIUIJNTOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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